molecular formula C23H26N4O3 B2685049 1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea CAS No. 877640-63-6

1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea

Cat. No.: B2685049
CAS No.: 877640-63-6
M. Wt: 406.486
InChI Key: YHUZVPBDGYVBOF-UHFFFAOYSA-N
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Description

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea ( 877640-63-6) is a synthetic organic compound with a molecular formula of C23H26N4O3 and a molecular weight of 406.5 g/mol . This urea derivative features a complex structure that incorporates both a 5-oxopyrrolidin ring substituted with a 4-methoxyphenyl group and a 2-methylindole moiety linked via an ethylurea bridge . Urea derivatives are a significant class of compounds in medicinal chemistry and are frequently investigated for their potential biological activities. Published patent literature indicates that structurally related urea compounds have been explored as therapeutic agents, particularly in the context of inhibiting key enzymes in the coagulation cascade, such as Factor Xa, suggesting potential research applications in the study of thrombotic disorders . The presence of both pyrrolidinone and indole rings, which are common pharmacophores, makes this compound a valuable intermediate or tool for researchers in drug discovery. Its primary research value lies in its use as a building block for the synthesis of more complex molecules or as a reference standard in bioactivity screening assays to explore new biological pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-methylindol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-16-13-17-5-3-4-6-21(17)26(16)12-11-24-23(29)25-18-14-22(28)27(15-18)19-7-9-20(30-2)10-8-19/h3-10,13,18H,11-12,14-15H2,1-2H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUZVPBDGYVBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Pyrrolidine Core : Provides a cyclic structure that can influence the compound's interactions with biological targets.
  • Methoxyphenyl Group : Enhances lipophilicity, which may improve bioavailability.
  • Indole Moiety : Known for its diverse biological activities, including effects on neurotransmitter systems.

Table 1: Structural Features of the Compound

ComponentDescription
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight342.36 g/mol
Key Functional GroupsUrea, Pyrrolidine, Methoxyphenyl, Indole

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of pyrrolidine and indole have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression and other diseases. For example, it may inhibit proteases or kinases that are crucial for cellular signaling pathways.

Table 2: Potential Biological Targets

Target EnzymeActivity Type
Factor XaAnticoagulant activity
Cyclin-dependent kinases (CDKs)Cell cycle regulation
ProteasomeInhibition of protein degradation

The proposed mechanism of action involves the interaction of the compound with various biological receptors and enzymes. The presence of the methoxyphenyl group may enhance binding affinity to target proteins, while the indole moiety could facilitate interactions with neurotransmitter receptors.

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated a series of urea derivatives, including compounds structurally similar to our target compound. The results indicated that modifications to the urea linkage significantly affected potency against cancer cell lines and enzyme inhibition profiles .

In another case study, an analog of this compound was tested for its effects on apoptosis in breast cancer cells. Results showed significant induction of apoptotic markers, suggesting potential for therapeutic use in oncology .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) are influenced by its structural characteristics.

Absorption and Bioavailability

Due to its lipophilic nature attributed to the methoxyphenyl group, this compound is expected to have good oral bioavailability. However, further studies are required to quantify these properties accurately.

Metabolism

Metabolic studies indicate that similar compounds undergo phase I and II metabolic transformations, which can affect their efficacy and safety profiles. The presence of functional groups such as methoxy may influence metabolic pathways.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substitutions : The 4-methoxyphenyl group in the target compound is conserved in analogs like CM871812 and Pravadoline derivatives , suggesting roles in receptor binding or metabolic stability.
  • Indole vs. Pyridine/Phenyl : The 2-methylindol-1-yl-ethyl group distinguishes the target compound from pyridine-based ureas (e.g., Compound 1 ), which may alter selectivity toward kinases or GPCRs.
  • Ethoxy vs. Methoxy : The ethoxy variant (CAS 877640-52-3) likely increases lipophilicity compared to the methoxy group, impacting bioavailability.

Pharmacological and Physicochemical Properties

Binding and Selectivity

  • Kinase Modulation: Pyridine-containing ureas (e.g., Compound 1 ) demonstrate glucokinase activation, while indole-bearing compounds (e.g., Pravadoline ) target cannabinoid receptors. The target compound’s indole moiety may confer affinity for similar targets.
  • Analgesic Potential: Compound 3 highlights the role of triazinan-ylidene groups in analgesia, whereas the target compound’s indole-ethyl group could modulate pain pathways via TRPC channels (referencing SKF-96365, a TRPC inhibitor with methoxyphenyl motifs ).

Solubility and Metabolism

  • The pyrrolidinone core enhances solubility compared to purely aromatic scaffolds.
  • Methoxy groups generally improve metabolic stability over ethoxy or halogenated substituents due to reduced oxidative metabolism .

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